

# Enrolling Patients in the SWOG S2101 Clinical Trial: A Guide for Researchers

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## Compound of Interest

Compound Name: S2101

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This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the enrollment of patients in the SWOG **S2101** clinical trial. The SWOG **S2101** study, titled "Biomarker Stratified Cabozantinib (NSC#761968) and Nivolumab (NSC#748726) (BiCaZO) - A Phase II Study of Combining Cabozantinib and Nivolumab in Participants with Advanced Solid Tumors (IO refractory Melanoma or HNSCC) Stratified by Tumor Biomarkers – an immunoMATCH Pilot Study," is a phase II trial investigating the efficacy of a combination immunotherapy in patients with advanced melanoma or squamous cell head and neck cancer.<sup>[1][2][3]</sup>

Enrollment in this trial is contingent upon meeting specific eligibility criteria and follows a structured protocol involving biomarker analysis to stratify patients. This guide outlines the necessary steps and protocols to successfully identify and enroll eligible patients.

## Patient Eligibility Criteria

Potential candidates for the **S2101** trial must meet a stringent set of inclusion and exclusion criteria. These are summarized below for both melanoma and head and neck squamous cell carcinoma (HNSCC) cohorts.

## Inclusion Criteria

Criteria	Melanoma	Head and Neck Squamous Cell Carcinoma (HNSCC)
Histology	Histologically confirmed Stage III or IV, unresectable, recurrent, or metastatic non-uveal melanoma.[4]	Histologically confirmed locally recurrent and non-amendable to curative therapy or metastatic squamous cell carcinoma.[4]
Primary Tumor Location	Not Applicable	Oropharynx, oral cavity, hypopharynx, or larynx.[4] Nasopharynx or unknown primary tumors are not eligible. [4]
Prior Treatment	Documented progression within 12 weeks after the last dose of a PD-1 checkpoint inhibitor-based therapy.[4] Minimum of 6 weeks of prior checkpoint inhibition.[4]	Documented progression within 12 weeks after the last dose of a PD-1 checkpoint inhibitor-based therapy.[4] Minimum of 6 weeks of prior checkpoint inhibition.[4]
Disease Status	Measurable disease.[4]	Measurable disease.[4] For oropharyngeal cancer, HPV or p16 status must be known.[4]
Age	18 years or older.[1]	18 years or older.[1]

## General Exclusion Criteria

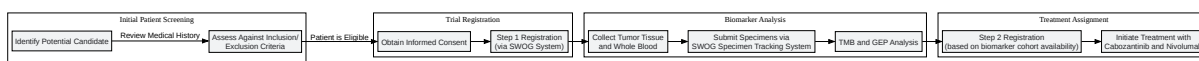
Patients with any of the following conditions are not eligible for the **S2101** trial:

- Active, uncontrolled infections requiring systemic therapy.[4]
- Known human immunodeficiency virus (HIV) infection without anti-retroviral therapy or with a detectable viral load.[4]
- Chronic hepatitis B virus (HBV) or a history of hepatitis C virus (HCV) infection with a detectable viral load.[4]

- History of hemoptysis or tumor bleeding within 90 days prior to registration.[5]
- Tumors invading major vessels.[5]
- Receipt of an organ allograft.[5]
- Inadequate cardiac function.[4]

## Enrollment Workflow

The patient enrollment process for the SWOG **S2101** trial follows a multi-step workflow that includes initial screening, registration, and biomarker analysis for stratification.



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**Figure 1.** SWOG **S2101** Patient Enrollment and Treatment Assignment Workflow.

## Experimental Protocols

A core component of the **S2101** trial is the stratification of patients based on two key biomarkers: Tumor Mutational Burden (TMB) and a gene expression profile (GEP) for Tumor Inflammation Score (TIS).[6]

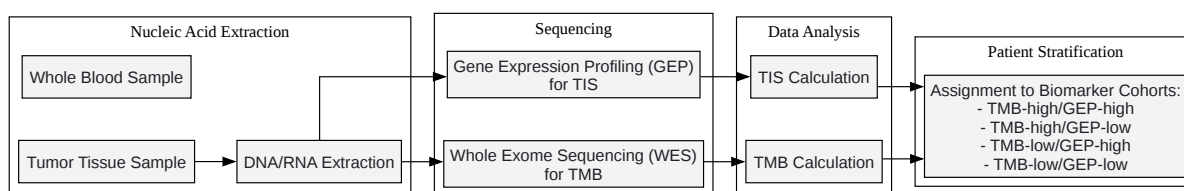
## Specimen Collection and Submission

- Tissue Biopsy: A fresh tumor biopsy is required for biomarker analysis.[3] If an archival tissue block is used, it must be accompanied by at least one H&E-stained slide and 20 unstained slides.[5] Biopsy procedures should be minimally invasive.[5]
- Blood Collection: Whole blood must be collected for germline genomic analysis.[5]

- Submission: Specimens are to be submitted via the SWOG Specimen Tracking System within one day of Step 1 registration.

## Biomarker Analysis Protocol

The central analysis of TMB and GEP is a key aspect of this trial. The goal is to evaluate the feasibility of a 21-day or less turnaround time for these results.[6]



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**Figure 2.** Protocol for Biomarker Analysis and Patient Stratification.

## Treatment Protocol

Patients enrolled in the study will receive a combination of cabozantinib and nivolumab.[1] The study will assess the overall response rate (ORR), disease control rate (DCR), and overall survival (OS) within each biomarker-defined subgroup.[6]

## Clinical Trial Sites and Contact Information

The SWOG **S2101** trial is being conducted at multiple sites across the United States. A comprehensive list of locations can be found on the ClinicalTrials.gov website under the identifier NCT05136196.[4] For general inquiries regarding the trial, researchers can refer to the SWOG website or contact the National Cancer Institute. For site-specific enrollment questions, it is recommended to contact the designated person at the respective clinical trial location.

Resource	Contact Information/Identifier
ClinicalTrials.gov Identifier	NCT05136196[1]
SWOG Protocol Number	S2101[1]
General Information	National Cancer Institute: 1-800-4-CANCER[1]
SWOG Contact for Protocol Questions	--INVALID-LINK--[7]
SWOG Membership Inquiries	--INVALID-LINK--[7]

This guide provides a detailed overview for enrolling patients in the SWOG **S2101** trial. For the most current and complete information, including any protocol amendments, researchers should always refer to the official trial documentation on the SWOG and ClinicalTrials.gov websites.

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